

An In-depth Technical Guide to 4-Methylazulene: Discovery and History

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Compound of Interest

Compound Name: 4-Methylazulene

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **4-Methylazulene**, a significant member of the azulenoid class of aromatic compounds. This document details the seminal synthetic methodologies, including the historic Pfau-Plattner synthesis, and presents a compilation of its physical and spectroscopic data. The content is structured to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering insights into the fundamental characteristics and historical context of this intriguing molecule.

Introduction

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, has captivated chemists for over a century due to its striking blue color and unique electronic properties.^[1] Unlike its colorless isomer naphthalene, azulene possesses a significant dipole moment and displays distinct reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science. Among its numerous derivatives, **4-Methylazulene** (CAS No. 17647-77-7) represents a fundamental structure whose study has contributed to the broader understanding of azulenoid chemistry. This guide delves into the historical journey of **4-Methylazulene**, from its initial synthesis to its characterization.

Discovery and Historical Synthesis

The history of **4-Methylazulene** is intrinsically linked to the pioneering work on the parent azulene molecule. The first successful synthesis of the azulene skeleton was reported in 1939 by A. St. Pfau and Placidus Plattner.^[1] Their innovative approach, now known as the Pfau-Plattner azulene synthesis, laid the groundwork for the preparation of a wide range of azulene derivatives, including 4-substituted analogs.

The Pfau-Plattner synthesis involves the ring enlargement of an indane derivative through the addition of a diazoacetic ester. This reaction proceeds through a series of steps including hydrolysis, dehydrogenation, and decarboxylation of the resulting acid to yield the final azulene core.^[1] This seminal work was a significant breakthrough in organic synthesis, providing the first rational route to these novel aromatic systems.

The Pfau-Plattner Synthesis Pathway

The general synthetic strategy developed by Pfau and Plattner serves as the foundational method for accessing the **4-methylazulene** scaffold. The logical workflow for this synthesis is depicted below.



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Figure 1. Logical workflow of the Pfau-Plattner azulene synthesis.

Physicochemical Properties of 4-Methylazulene

4-Methylazulene is a blue solid at room temperature, a characteristic feature of the azulene chromophore. A summary of its key physical and chemical properties is presented in the table below.

Property	Value
Chemical Formula	C ₁₁ H ₁₀
Molecular Weight	142.197 g/mol
CAS Number	17647-77-7
Appearance	Blue solid
Ionization Energy	7.33 ± 0.03 eV

Table 1. Physicochemical properties of **4-Methylazulene**.^{[2][3]}

Spectroscopic Characterization

The structural elucidation and characterization of **4-Methylazulene** rely heavily on modern spectroscopic techniques. The following sections detail the expected spectroscopic data based on the known properties of the azulene core and the influence of the methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **4-Methylazulene** is expected to show distinct signals for the aromatic protons on the five- and seven-membered rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts are influenced by the unique electronic distribution within the azulene system.

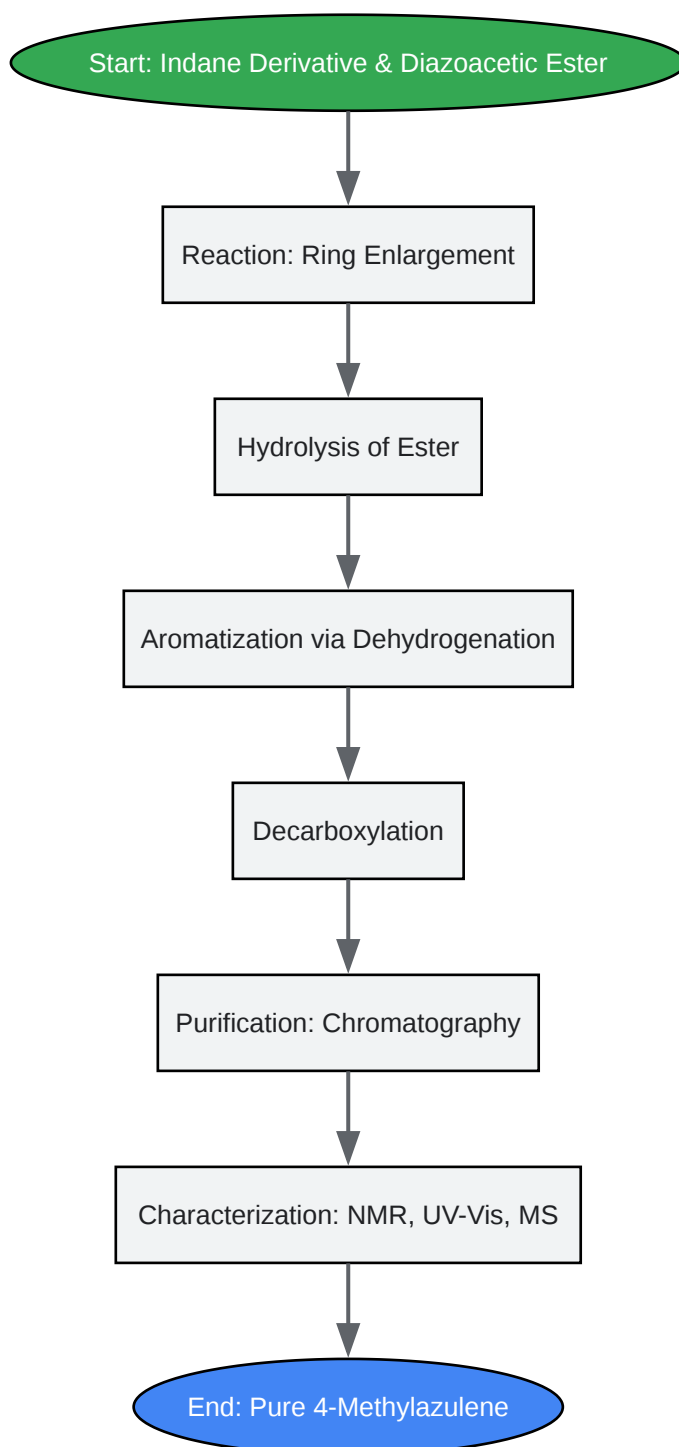
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms of the molecule. The chemical shifts of the ring carbons provide valuable information about the electron density at different positions within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The deep blue color of **4-Methylazulene** is a result of its electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of azulenes is characterized by several absorption bands, with the lowest energy absorption typically occurring in the range of 550-700 nm, which is responsible for the blue color.

Experimental Protocols

While the original literature from Pfau and Plattner provides the foundational principles, detailed modern experimental protocols are often adapted for improved yields and safety. A generalized experimental workflow for the synthesis of a substituted azulene, based on the historical context, is presented below.



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Figure 2. Generalized experimental workflow for azulene synthesis.

Conclusion

4-Methylazulene stands as a testament to the rich history of non-benzenoid aromatic chemistry. Its discovery through the elegant Pfau-Plattner synthesis opened up a new field of chemical exploration. The unique physicochemical and spectroscopic properties of **4-Methylazulene**, rooted in its azulenoid structure, continue to make it and its derivatives subjects of interest in contemporary chemical research. This guide provides a foundational understanding of this important molecule, serving as a valuable resource for scientists and researchers in the field.

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